molecular formula C14H9F3O4 B14765515 4-Hydroxy-3'-(trifluoromethoxy)biphenyl-3-carboxylic acid

4-Hydroxy-3'-(trifluoromethoxy)biphenyl-3-carboxylic acid

Cat. No.: B14765515
M. Wt: 298.21 g/mol
InChI Key: PPBNCJUNNAZZLF-UHFFFAOYSA-N
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Description

4-Hydroxy-3’-(trifluoromethoxy)biphenyl-3-carboxylic acid is a fluorinated aromatic compound with significant potential in various scientific fields. Its unique structure, featuring a trifluoromethoxy group, imparts distinct chemical properties that make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3’-(trifluoromethoxy)biphenyl-3-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which forms carbon-carbon bonds between aryl halides and boronic acids under palladium catalysis . The reaction conditions often include a base such as potassium carbonate, a solvent like toluene, and a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3’-(trifluoromethoxy)biphenyl-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to quinones under oxidative conditions.

    Reduction: Reduction of the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions, particularly at positions ortho and para to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Alcohols and related compounds.

    Substitution: Halogenated biphenyl derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-3’-(trifluoromethoxy)biphenyl-3-carboxylic acid is unique due to its combination of a hydroxyl group, a trifluoromethoxy group, and a carboxylic acid group, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C14H9F3O4

Molecular Weight

298.21 g/mol

IUPAC Name

2-hydroxy-5-[3-(trifluoromethoxy)phenyl]benzoic acid

InChI

InChI=1S/C14H9F3O4/c15-14(16,17)21-10-3-1-2-8(6-10)9-4-5-12(18)11(7-9)13(19)20/h1-7,18H,(H,19,20)

InChI Key

PPBNCJUNNAZZLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2)O)C(=O)O

Origin of Product

United States

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